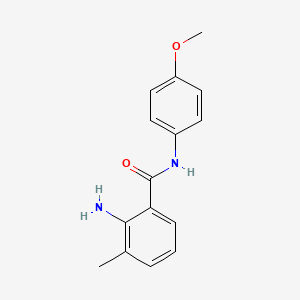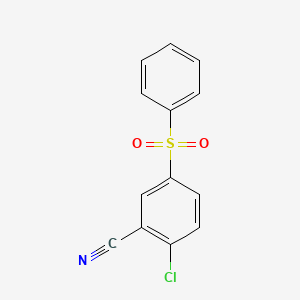![molecular formula C8H18N4O7S2 B8284373 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate CAS No. 857035-95-1](/img/structure/B8284373.png)
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is a synthetic compound primarily used in the cosmetic industry as a hair dye. It is known for its ability to impart color to hair through oxidative dyeing processes. The compound is recognized for its stability and effectiveness in hair dye formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate involves multiple steps, starting from the basic pyrazolone structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves the careful handling of reagents and intermediates to prevent contamination and ensure high yield. The final product is purified through crystallization or other separation techniques to achieve the required purity for cosmetic applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the hair dyeing process, where the compound reacts with oxidizing agents to form colored products.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: The amino and methosulfonate groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidative dyeing process.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Water and alcohols are typical solvents used in these reactions
Major Products Formed
The major products formed from these reactions are various colored compounds that are used in hair dye formulations. These products are stable and provide long-lasting color to hair .
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate has several scientific research applications:
Chemistry: It is studied for its reactivity and potential to form new derivatives with unique properties.
Biology: Research focuses on its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigations are ongoing into its potential use in medical diagnostics and treatments.
Industry: Beyond cosmetics, it is explored for use in textiles and other materials requiring stable dyes
Wirkmechanismus
The mechanism of action of 2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate in hair dyeing involves the oxidation of the compound to form colored intermediates that bind to the hair shaft. The molecular targets include the keratin proteins in hair, and the pathways involve the formation of covalent bonds between the dye molecules and the hair fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Phenylenediamine: Another common hair dye ingredient with similar oxidative properties.
Resorcinol: Used in combination with other dyes for hair coloring.
Hydroquinone: Known for its use in skin lightening but also has dyeing properties
Uniqueness
2,3-Diamino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one dimethanesulfonate is unique due to its specific structure that provides stability and effectiveness in hair dye formulations. Its ability to form strong covalent bonds with hair proteins ensures long-lasting color, making it a preferred choice in the cosmetic industry .
Eigenschaften
CAS-Nummer |
857035-95-1 |
|---|---|
Molekularformel |
C8H18N4O7S2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;methanesulfonic acid |
InChI |
InChI=1S/C6H10N4O.2CH4O3S/c7-4-5(8)9-2-1-3-10(9)6(4)11;2*1-5(2,3)4/h1-3,7-8H2;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
PFGOOGAEVIKREH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN2C(=C(C(=O)N2C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-[(2-fluorophenyl)sulfinyl]pyridine](/img/structure/B8284330.png)


![(4alpha)-1beta-Amino-7,7-dimethylbicyclo[2.2.1]heptane-2-one](/img/structure/B8284342.png)






